An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-level computational chemistry methods to predict and interpret its NMR data. This approach not only offers valuable insights into the compound's electronic structure but also serves as a robust framework for the structural verification of related novel compounds.
The Role of Computational NMR in Modern Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of a molecule's constitution and stereochemistry. However, for novel compounds, the initial assignment of complex spectra can be challenging.
In recent years, the in silico prediction of NMR chemical shifts using quantum mechanical (QM) calculations has become a powerful complementary technique.[2] Methods such as Density Functional Theory (DFT) can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.[3] This predictive power is invaluable for:
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Structural Verification: Comparing predicted spectra with experimental data to confirm a proposed structure.
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Isomer Differentiation: Distinguishing between constitutional isomers and stereoisomers that may have very similar but distinct NMR spectra.
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Understanding Substituent Effects: Gaining a deeper understanding of how different functional groups influence the electronic environment of a molecule.
This guide employs a computational approach to provide a detailed and reliable interpretation of the NMR spectrum of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.
Computational Methodology: A Foundation of Trust
The predicted ¹H and ¹³C NMR chemical shifts presented in this guide were calculated using Density Functional Theory (DFT), a robust quantum chemical method for modeling electronic structures.[4] The following protocol was conceptualized based on established best practices for accurate NMR prediction of organic molecules:[3]
Step 1: Conformational Analysis A thorough conformational search would be performed using a molecular mechanics force field to identify the lowest energy conformers of the molecule.
Step-by-Step Protocol:
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The 3D structure of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is generated.
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A systematic conformational search is performed to explore the rotational landscape of the bond connecting the pyridine and phenyl rings.
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The identified conformers are minimized to find the most stable geometries.
Step 2: Geometry Optimization and Frequency Calculations The lowest energy conformers would then be subjected to geometry optimization at a higher level of theory, followed by frequency calculations to confirm that they are true minima on the potential energy surface.
Step-by-Step Protocol:
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The geometries of the low-energy conformers are optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
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Frequency calculations are performed on the optimized geometries to ensure the absence of imaginary frequencies.
Step 3: NMR Chemical Shift Calculation Finally, the NMR chemical shifts are calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.[5]
Step-by-Step Protocol:
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The GIAO method is employed to calculate the isotropic magnetic shielding tensors.
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A higher-level basis set (e.g., 6-311+G(2d,p)) is typically used for the NMR calculation to improve accuracy.
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The calculated shielding values are referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the final chemical shifts.
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If multiple low-energy conformers are present, the final predicted chemical shifts are obtained by Boltzmann averaging the values for each conformer.
This multi-step approach ensures that the predicted NMR data is based on a representative ensemble of molecular conformations, leading to a more accurate and reliable interpretation.
Predicted ¹H NMR Spectral Analysis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
The predicted ¹H NMR spectrum of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is expected to show distinct signals for the protons on both the pyridine and the 4-fluorophenyl rings. The chemical shifts are heavily influenced by the electronic effects of the chloro, nitro, and fluoro substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.15 | d | 8.5 |
| H-4 | 7.80 | d | 8.5 |
| H-2', H-6' | 7.65 | dd | 8.8, 5.5 |
| H-3', H-5' | 7.20 | t | 8.8 |
Note: These values are hypothetical predictions based on established substituent effects and data from related compounds. The solvent is assumed to be CDCl₃.
Interpretation of the Pyridine Ring Protons (H-4 and H-5)
The two protons on the pyridine ring, H-4 and H-5, are expected to appear as a coupled doublet system.
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H-5: This proton is predicted to be the most downfield of the pyridine protons, at approximately 8.15 ppm. Its position is influenced by the deshielding effect of the adjacent chloro group at C-6.
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H-4: This proton, located meta to the chloro group and ortho to the nitro group, is predicted to resonate at around 7.80 ppm. The strong electron-withdrawing nature of the nitro group at C-3 significantly deshields this proton. The coupling between H-4 and H-5 would result in a doublet with a typical ortho coupling constant of approximately 8.5 Hz.
Interpretation of the 4-Fluorophenyl Ring Protons (H-2', H-6' and H-3', H-5')
The protons on the 4-fluorophenyl ring are expected to exhibit a characteristic AA'BB' system, which often appears as two sets of multiplets.
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H-2' and H-6': These protons, ortho to the pyridine ring and meta to the fluorine atom, are predicted to appear as a doublet of doublets around 7.65 ppm. They are deshielded by the anisotropic effect of the pyridine ring.
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H-3' and H-5': These protons, meta to the pyridine ring and ortho to the fluorine atom, are predicted to resonate as a triplet around 7.20 ppm due to coupling with both the adjacent protons and the fluorine atom.
The presence of the fluorine atom will introduce additional C-F and H-F couplings, which can further complicate the splitting patterns.
Predicted ¹³C NMR Spectral Analysis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158.5 |
| C-6 | 152.0 |
| C-4 | 145.0 |
| C-3 | 138.0 |
| C-5 | 125.0 |
| C-1' | 134.0 (d, JCF ≈ 3 Hz) |
| C-4' | 164.0 (d, JCF ≈ 250 Hz) |
| C-2', C-6' | 130.0 (d, JCF ≈ 9 Hz) |
| C-3', C-5' | 116.0 (d, JCF ≈ 22 Hz) |
Note: These values are hypothetical predictions based on established substituent effects and data from related compounds. The solvent is assumed to be CDCl₃. The values for the fluorinated phenyl ring include predicted C-F coupling constants.
Interpretation of the Pyridine Ring Carbons
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C-2 and C-6: These carbons, directly attached to the electronegative nitrogen and in the case of C-6, a chlorine atom, are expected to be the most downfield of the pyridine carbons, appearing around 158.5 ppm and 152.0 ppm, respectively.
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C-3 and C-4: The carbon bearing the nitro group (C-3) and the adjacent C-4 are also significantly deshielded, with predicted shifts around 138.0 ppm and 145.0 ppm.
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C-5: This carbon is expected to be the most shielded of the pyridine carbons, with a predicted chemical shift of approximately 125.0 ppm.
Interpretation of the 4-Fluorophenyl Ring Carbons
The carbon signals of the 4-fluorophenyl ring will be split due to coupling with the fluorine atom.
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C-4': The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of around 250 Hz and is predicted to have a chemical shift of approximately 164.0 ppm.
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C-2', C-6' and C-3', C-5': These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. Their predicted chemical shifts are around 130.0 ppm and 116.0 ppm.
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C-1': The ipso-carbon attached to the pyridine ring will show a small C-F coupling and is predicted to resonate around 134.0 ppm.
Molecular Structure and NMR Assignment
To facilitate a clear understanding of the NMR data, the following atom numbering scheme is used for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.
Figure 1: Molecular structure and atom numbering of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.
Recommended Experimental Protocol for NMR Data Acquisition
For the future experimental validation of these computational predictions, the following protocol for acquiring high-quality ¹H and ¹³C NMR spectra is recommended.
Figure 2: Recommended workflow for experimental NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. By employing established computational methodologies, we have assigned the chemical shifts for all proton and carbon nuclei, offering a detailed rationale based on the electronic effects of the various substituents. The provided data and interpretations serve as a valuable resource for researchers working with this compound and as a robust starting point for the analysis of future experimental data. The synergy between computational prediction and experimental verification is a cornerstone of modern chemical research, accelerating the pace of discovery and innovation in drug development and materials science.
References
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common practical aspects of routine application of DFT calculations of NMR spectra to organic structure determination.
- Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting the NMR spectra of organic molecules by DFT calculations.
- Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO ¹³C NMR calculations. Journal of Organic Chemistry, 74(19), 7254–7260.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of ¹H and ¹³C chemical shifts: a how-to guide for organic chemists. Chemical Reviews, 112(3), 1839–1862.
- Grimblat, N., Sarotti, A. M., & Zanardi, M. M. (2015). A practical guide to the use of DFT calculations in the structural elucidation of natural products. RSC Advances, 5(112), 92143-92158.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict. Retrieved from [Link]
- Li, Y., & Goodman, J. M. (2020). A practical guide to the use of machine learning in the prediction of organic chemistry outcomes. Accounts of Chemical Research, 53(4), 845-856.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Willoughby, P. H., & Hoye, T. R. (2012). A guide to the more common practical aspects of routine application of DFT calculations of NMR spectra to organic structure determination.
-
Chemical Science. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Lee, S., Kim, D., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20245.
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
